5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide is a sulfonamide compound characterized by its unique molecular structure and potential biological applications. It has the molecular formula and a molar mass of 291.16 g/mol. This compound is notable for its bromine substituent and sulfonamide functional group, which contribute to its chemical reactivity and biological activity.
The compound is classified under sulfonamides, a group of compounds that contain the sulfonamide functional group (-SO2NH2). Sulfonamides are widely recognized for their use in medicinal chemistry, particularly as antibiotics. The specific compound, 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide, is synthesized for research purposes and has been cataloged in various chemical databases, including PubChem.
The synthesis of 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide typically involves multi-step reactions. Key methods include:
The synthesis may follow these general steps:
The molecular structure of 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide features a pyridine ring substituted at the 3-position with a sulfonamide group and at the 5-position with a bromine atom. The cyclopropylmethyl group is attached to the nitrogen atom of the sulfonamide.
InChI=1S/C9H11BrN2O2S/c10-8-3-9(6-11-5-8)15(13,14)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2
UFHZMORWTILVHG-UHFFFAOYSA-N
.These identifiers provide insight into its chemical structure and can be used for further computational analysis.
5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide undergoes several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The ability to undergo these reactions makes this compound versatile for synthetic applications in organic chemistry.
The presence of the sulfonamide group allows it to interact with specific enzymes by mimicking substrate structures or binding sites, thereby inhibiting their activity. This property is crucial for its application in medicinal chemistry, particularly in drug development targeting enzyme inhibition .
The physical properties of 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide include:
Key chemical properties include:
Relevant data suggest that it can be used effectively in synthetic pathways involving nucleophilic substitution reactions .
5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide has diverse applications in scientific research:
This compound exemplifies the importance of sulfonamides in both academic research and industrial applications, highlighting their versatility across multiple fields of study.
Pyridine-3-sulfonamide derivatives represent a structurally diverse class of heterocyclic compounds with broad therapeutic potential. These molecules feature a sulfonamide group (–SO₂NH–) attached to the pyridine ring’s meta position, enabling unique electronic and steric interactions with biological targets. The scaffold’s significance arises from its dual functionality: the pyridine ring acts as a hydrogen-bond acceptor, while the sulfonamide group provides strong directional interactions with enzyme active sites [4] [7]. This molecular architecture has proven valuable in kinase inhibition, particularly in targeting the PI3K/Akt/mTOR pathway – a critical signaling cascade frequently dysregulated in cancers [7]. For example, sulfonamide methoxypyridine derivatives exhibit remarkable potency as dual PI3K/mTOR inhibitors, with compound 22c demonstrating IC₅₀ values of 0.22 nM against PI3Kα and 23 nM against mTOR [7].
The pharmacological versatility of pyridine-3-sulfonamides extends beyond oncology. Modifications at the sulfonamide nitrogen allow fine-tuning of physicochemical properties, including lipophilicity (logP), solubility, and metabolic stability. Incorporation of electron-withdrawing groups or halogen atoms (e.g., bromine at C5) further enhances target affinity by influencing the ring’s electron density and dipole moment [1] [4]. This structural flexibility enables the optimization of drug-like properties while retaining high binding affinity to biological targets.
Table 1: Biologically Active Pyridine-3-Sulfonamide Derivatives
Compound | Biological Target | Key Activity | Structural Feature |
---|---|---|---|
Omipalisib (GSK2126458) | PI3K/mTOR | Pan-PI3K inhibitor (Ki = 0.019-0.13 nM) | 2,4-Difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide |
HS-173 | PI3K | PI3Kα inhibitor (IC₅₀ ≈ 0.8 nM) | Imidazo[1,2-a]pyridine core |
5-Bromo-N-ethyl derivative | N/A | Chemical intermediate | Ethylamino sulfonamide |
5-Bromo-N-cyclopropyl | N/A | Building block | Cyclopropylamino sulfonamide |
Halogenation, particularly bromination at the C5 position of the pyridine ring, significantly alters the electronic and steric properties of sulfonamide-based therapeutics. Bromine’s substantial atomic radius (114 pm) and moderate electronegativity (2.96) induce both steric effects and electronic perturbations that enhance target binding. In 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide (CAS: 1251249-03-2), the bromine atom occupies a position ortho to the ring nitrogen, creating a dipole moment that increases molecular polarity and influences π-stacking interactions [2] . This strategic halogen placement improves interactions with hydrophobic enzyme pockets, as demonstrated in PI3K inhibitors where brominated analogs show enhanced kinase binding affinity [7].
Bromine’s versatility extends to its role as a synthetic handle for further derivatization. The carbon-bromine bond undergoes efficient cross-coupling reactions (e.g., Suzuki, Stille), enabling conversion to more complex functionalities. For instance, in anticancer drug discovery, brominated sulfonamide intermediates serve as precursors for synthesizing conjugated molecules with improved pharmacological profiles [4] . The bromine atom also influences metabolic stability by blocking susceptible sites from oxidative metabolism, thereby extending compound half-lives in biological systems.
Table 2: Influence of Halogenation on Molecular Properties
Compound | Halogen Position | Molecular Weight (g/mol) | XLogP3* | Key Functional Impact |
---|---|---|---|---|
5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide | C5 | 291.17 [2] | ~3.4 | Enhanced target binding, cross-coupling versatility |
5-Bromo-N-ethylpyridine-3-sulfonamide | C5 | 251.10 [5] | ~2.1 | Intermediate reactivity |
5-Bromo-N-methylpyridine-3-sulfonamide | C5 | 251.10 [8] | ~1.8 | Increased solubility |
5-Bromo-N-cyclopropyl-2,3-difluoroaniline | C5 (benzene ring) | 248.07 | 3.4 | Bioactivity modulation |
*XLogP3: Computed octanol-water partition coefficient
The cyclopropylmethyl group represents a privileged substituent in medicinal chemistry due to its unique three-dimensional structure and electronic properties. When incorporated as the N-substituent in pyridine-3-sulfonamides, this moiety imparts distinct conformational advantages. The cyclopropyl ring’s high bond angle strain (115°) creates a characteristically bent geometry that mimics both aliphatic and unsaturated systems, allowing optimal orientation within enzyme binding sites [2] [6]. In 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide, the –CH₂– linker between the cyclopropyl and sulfonamide nitrogen provides flexibility while maintaining the ring’s constrained orientation, enhancing interactions with hydrophobic protein pockets [2].
Compared to straight-chain alkyl groups (e.g., ethyl, methyl), the cyclopropylmethyl substituent offers superior metabolic stability. The cyclopropyl ring resists oxidative degradation by cytochrome P450 enzymes due to its strained bond configuration and absence of easily abstractable hydrogens [6]. This stability prolongs compound half-lives in vivo, as evidenced by analogs in pharmacokinetic studies. Additionally, the group’s moderate lipophilicity (π = 0.98) optimally balances solubility and membrane permeability, facilitating cellular uptake – a critical factor for intracellular targets like kinases [6] [8].
Table 3: Comparative Analysis of Sulfonamide N-Substituents
N-Substituent | Representative Compound | Molecular Formula | Metabolic Stability | Steric Parameters (ų) |
---|---|---|---|---|
Cyclopropylmethyl | 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide | C₉H₁₁BrN₂O₂S [1] | High | 47.2 |
Ethyl | 5-Bromo-N-ethylpyridine-3-sulfonamide | C₇H₉BrN₂O₂S [5] | Moderate | 32.5 |
Methyl | 5-Bromo-N-methylpyridine-3-sulfonamide | C₆H₇BrN₂O₂S [8] | Low | 24.7 |
Cyclopropyl | 5-Bromo-N-cyclopropylpyridine-3-sulfonamide | C₈H₉BrN₂O₂S [6] | High | 38.9 |
This compound (CAS: 1251249-03-2; MW: 291.17 g/mol; SMILES: O=S(C1=CC(Br)=CN=C1)(NCC2CC2)=O) represents a strategically designed hybrid molecule integrating three pharmacologically significant elements: (1) the pyridine-3-sulfonamide scaffold for kinase interaction, (2) C5 bromination for electronic modulation and synthetic versatility, and (3) the cyclopropylmethyl N-substituent for metabolic stability and conformational constraint [1] [2]. Primary research objectives include:
Table 4: Research Scope and Methodological Framework
Research Domain | Specific Objectives | Experimental Approaches | Target Metrics |
---|---|---|---|
Synthetic Chemistry | Develop high-yield synthesis & purification | Nucleophilic substitution; Column chromatography | Purity ≥96% [8]; Yield ≥80% |
Biological Evaluation | PI3K/mTOR dual inhibition screening | Kinase inhibition assays; Western blot (p-AKT levels) | IC₅₀ values; GI₅₀ in cancer cell lines |
SAR Exploration | Cyclopropylmethyl vs. linear alkyl derivatives | Analog synthesis; Biochemical profiling | Comparative potency and selectivity |
Physicochemical Profiling | Solubility and metabolic stability assessment | HPLC-UV; Liver microsome assays | t₁/₂; CLₘᵢc; Aqueous solubility (μM) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2